4-Trifluoromethylsalicylic acid
CAS No.: 1246817-12-8
Cat. No.: VC20806844
Molecular Formula: C8H5F3O3
Molecular Weight: 206.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1246817-12-8 |
---|---|
Molecular Formula | C8H5F3O3 |
Molecular Weight | 206.12 g/mol |
IUPAC Name | 2-hydroxy-4-(trifluoromethyl)benzoic acid |
Standard InChI | InChI=1S/C8H5F3O3/c9-8(10,11)4-1-2-5(7(13)14)6(12)3-4/h1-3,12H,(H,13,14) |
Standard InChI Key | XMLFPUBZFSJWCN-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1C(F)(F)F)O)C(=O)O |
Canonical SMILES | C1=CC(=C(C=C1C(F)(F)F)O)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Identifiers
4-Trifluoromethylsalicylic acid is cataloged with multiple identifiers in chemical databases and reference systems. The compound possesses several synonyms across scientific literature, reflecting its significance in various research contexts.
Table 1: Primary Identifiers of 4-Trifluoromethylsalicylic Acid
Parameter | Information |
---|---|
IUPAC Name | 2-Hydroxy-4-(trifluoromethyl)benzoic acid |
CAS Registry Number | 328-90-5 |
Molecular Formula | C₈H₅F₃O₃ |
Molecular Weight | 206.12 g/mol |
InChIKey | XMLFPUBZFSJWCN-UHFFFAOYSA-N |
The compound is known by numerous synonyms in scientific literature and commercial catalogs, including Desacetyl Triflusal, Triflusal Impurity B, 4-(TRIFLUOROMETHY)SALICYLIC ACID, p-Trifluoromethylsalicylicacid, and α,α,α-Trifluoro-2,4-cresotic Acid .
Structural Features and Chemical Classification
4-Trifluoromethylsalicylic acid belongs to the hydroxybenzoic acid family and is functionally related to salicylic acid . The molecule contains a carboxylic acid group (-COOH) and a hydroxyl group (-OH) at the ortho position, characteristic of salicylic acids. What distinguishes this compound is the trifluoromethyl (-CF₃) substituent at the para position (C-4), which significantly alters its physicochemical properties and biological activities compared to unsubstituted salicylic acid.
The compound contains 8 hydrogen atoms, 5 fluorine atoms (within the trifluoromethyl group), and 3 oxygen atoms (two in the carboxylic acid group and one in the hydroxyl group) . This composition contributes to its molecular weight of 206.12 g/mol.
Physical and Chemical Properties
Physical State and Appearance
4-Trifluoromethylsalicylic acid appears as a white to off-white crystalline powder at standard conditions . This physical form is consistent with many organic acids of similar molecular weight.
Thermodynamic and Physical Properties
The compound exhibits specific thermodynamic properties that influence its handling and applications in various settings. These properties have been determined through both experimental measurements and predictive models.
Table 2: Physical and Thermodynamic Properties of 4-Trifluoromethylsalicylic Acid
Property | Value | Source |
---|---|---|
Melting Point | 178 °C | Experimental |
Boiling Point | 286.4 ± 40.0 °C | Predicted |
Density | 1.539 ± 0.06 g/cm³ | Predicted |
Vapor Pressure | 0.013-0.076 Pa at 25 °C | Experimental |
Flash Point | 127 °C | Experimental |
Refractive Index | 1.509 | Experimental |
LogP | 3.21 | Experimental |
pKa | 2.45 ± 0.10 | Predicted |
The compound's melting point of 178 °C indicates its stability at room temperature, while its relatively high boiling point suggests low volatility under normal conditions . The LogP value of 3.21 indicates moderate lipophilicity, which influences its absorption and distribution in biological systems .
Solubility and Chemical Behavior
4-Trifluoromethylsalicylic acid demonstrates selective solubility patterns, which affect its processing and applications. It is classified as slightly soluble in organic solvents such as dimethyl sulfoxide (DMSO) and methanol . This limited solubility in organic solvents is typical for carboxylic acids with substantial aromatic components.
The presence of the trifluoromethyl group significantly influences the compound's electronic properties. The strong electron-withdrawing effect of this group enhances the acidity of the carboxylic acid group, which is reflected in its predicted pKa value of 2.45 . This heightened acidity compared to benzoic acid (pKa ≈ 4.2) affects its reactivity in various chemical transformations and its behavior in biological systems.
Applications and Research Significance
Pharmaceutical Applications
4-Trifluoromethylsalicylic acid holds substantial value in pharmaceutical research and development. The compound serves as a precursor in drug synthesis, particularly for anti-inflammatory and analgesic medications. Its trifluoromethyl group enhances biological activity, which is a desirable feature in modern drug design .
A notable pharmaceutical connection is that 4-Trifluoromethylsalicylic acid is the active metabolite of Triflusal, a platelet aggregation inhibitor. Research indicates that the compound inhibits cardiac hypertrophy both in vitro and in vivo by blocking the NF-κB signaling pathway . This mechanism of action highlights its potential therapeutic applications beyond its use as a chemical intermediate.
The ability of 4-Trifluoromethylsalicylic acid to modulate biological activity opens research avenues in various therapeutic areas, including oncology and infectious diseases . This versatility makes it an attractive compound for pharmaceutical researchers seeking novel therapeutic approaches.
Agricultural Applications
In agricultural chemistry, 4-Trifluoromethylsalicylic acid serves as a key intermediate in the formulation of herbicides and pesticides. The compound improves efficacy and selectivity against target weeds while potentially minimizing environmental impact . The presence of the trifluoromethyl group contributes to enhanced stability and biological activity of the resulting agricultural products.
Analytical Chemistry Applications
4-Trifluoromethylsalicylic acid finds utility as a reagent in various analytical methods, including chromatography and spectroscopy. Its distinct chemical properties make it valuable for detecting and quantifying other substances in complex mixtures . The presence of the trifluoromethyl group provides unique spectroscopic signatures that can be exploited in analytical procedures.
Material Science Applications
In material science, 4-Trifluoromethylsalicylic acid is applied in the development of advanced materials such as polymers and coatings. Its properties contribute to enhanced durability and resistance to chemicals in these materials . The trifluoromethyl group can impart specific properties such as increased hydrophobicity and thermal stability to polymeric materials.
Research on Fluorinated Compounds
4-Trifluoromethylsalicylic acid serves as an instrumental compound in studies exploring the effects of fluorination on molecular properties. It aids researchers in designing more effective fluorinated compounds for various applications . The understanding gained from studying this compound contributes to the broader field of fluorine chemistry, which has significant impact across multiple scientific disciplines.
Classification System | Designation |
---|---|
GHS Symbol | GHS07 |
Signal Word | Warning |
Hazard Class | Irritant |
DOT Classification | UN2811, Toxic solid, organic, n.o.s., 6.1, III |
The compound is considered an irritant (Xi) according to traditional hazard classification systems . Under the Globally Harmonized System (GHS), it carries the GHS07 symbol with the signal word "Warning" .
Category | Information |
---|---|
Hazard Statements | H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation |
Risk Statements | 36/37/38: Irritating to eyes, respiratory system and skin |
Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |
Safety Statements | S26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice S36/37/39: Wear suitable protective clothing, gloves and eye/face protection |
More comprehensive safety data indicates the compound may be toxic if swallowed, causes skin irritation, causes serious eye damage, and is harmful to aquatic life with long-lasting effects .
Supplier | Product Number | Packaging | Price (as of 2024-2025) |
---|---|---|---|
Sigma-Aldrich | T2005010 | Triflusal impurity B Reference Standard | $150 |
TCI Chemical | T2064 | 5g (>98.0% GC) | $31 |
TCI Chemical | T2064 | 25g (>98.0% GC) | $46 |
TRC | D288765 | 25g | $315 |
Frontier Specialty Chemicals | JK287741 | 25g (99%) | $283 |
CymitQuimica | 3B-T2064 | 5g | 44.00 € |
CymitQuimica | 3B-T2064 | 25g | 119.00 € |
These pricing examples demonstrate the range of commercial options available for researchers and industrial users seeking this compound .
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